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Compound of Interest

Compound Name: 1,2-Difluoroaminopropane

Cat. No.: B15293715 Get Quote

A Comprehensive Guide to the Experimental and Theoretical Properties of Fluorinated

Propanes

For researchers, scientists, and professionals in drug development, a deep understanding of

the physicochemical properties of fluorinated alkanes is crucial. Fluorine's unique electronic

properties can significantly alter molecular conformation, polarity, and metabolic stability,

making fluorinated compounds valuable in medicinal chemistry and materials science. This

guide provides an objective comparison of experimentally determined and theoretically

calculated properties of a series of fluorinated propanes, offering insights into the accuracy of

computational models and the effects of fluorination on molecular structure and behavior.

Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for propane and a selection of its

fluorinated derivatives. These tables facilitate a direct comparison between values obtained

through experimental measurements and those predicted by computational chemistry.

Table 1: Molecular Geometry - Bond Lengths (Å)
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Compound Bond
Experiment
al (Å)

Method
Theoretical
(Å)

Method

Propane C-C 1.522[1]
Microwave

Spectroscopy
1.526

CCSD(T)/cc-

pwCVQZ[1]

1-

Fluoropropan

e

C-C
1.530

(gauche)

Microwave

Spectroscopy

1.524

(gauche)

MP2/6-

311+G(2d,2p)

[2]

C-F
1.398

(gauche)

Microwave

Spectroscopy

1.401

(gauche)

MP2/6-

311+G(2d,2p)

[2]

2-

Fluoropropan

e

C-C 1.514[3]
Gas Electron

Diffraction
1.522[4]

3-21G ab

initio

C-F 1.405[3]
Gas Electron

Diffraction
1.398[4]

3-21G ab

initio

2,2-

Difluoropropa

ne

C-C 1.514[1]
Gas Electron

Diffraction
1.516

CCSD(T)/cc-

pwCVQZ[1]

C-F 1.369[1]
Gas Electron

Diffraction
1.350

CCSD(T)/cc-

pwCVQZ[1]

Perfluoroprop

ane
C-C 1.555

Gas Electron

Diffraction
1.551 HF/3-21G

C-F (avg) 1.332
Gas Electron

Diffraction
1.325 HF/3-21G

Table 2: Molecular Geometry - Bond Angles (°)
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Compound Angle
Experiment
al (°)

Method
Theoretical
(°)

Method

Propane ∠CCC 112.0[1]
Microwave

Spectroscopy
112.1

CCSD(T)/cc-

pwCVQZ[1]

1-

Fluoropropan

e

∠FCC
108.9

(gauche)

Microwave

Spectroscopy

109.1

(gauche)

MP2/6-

311+G(2d,2p)

[2]

2-

Fluoropropan

e

∠CCC 114.6[3]
Gas Electron

Diffraction
113.37[4]

3-21G ab

initio

∠CCF 108.19[4]
Microwave

Spectroscopy
107.5[5] Assumed

2,2-

Difluoropropa

ne

∠CCC 115.9[1]
Gas Electron

Diffraction
115.4

CCSD(T)/cc-

pwCVQZ[1]

∠FCF 105.3[1]
Gas Electron

Diffraction
107.0

CCSD(T)/cc-

pwCVQZ[1]

Perfluoroprop

ane
∠CCC 111.4

Gas Electron

Diffraction
112.3 HF/3-21G

∠FCF (avg) 108.6
Gas Electron

Diffraction
108.5 HF/3-21G

Table 3: Dipole Moments (Debye)
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Compound
Experimental
(D)

Method Theoretical (D) Method

1-Fluoropropane
1.90 (gauche),

2.05 (trans)[6]

Microwave

Spectroscopy
- -

2-Fluoropropane 1.96[5][7]
Microwave

Spectroscopy
1.88 -

1,3-

Difluoropropane
1.949[8]

Microwave

Spectroscopy

2.59 (gg(l)), 0.35

(ag), 3.99

(gg(u)), 0.00 (aa)

M05-2X/6-

311+G**[9]

Perfluoropropane 0.014[10] - - -

Table 4: Boiling Points (°C)

Compound Experimental (°C)

Propane -42.1

1-Fluoropropane -2.5[11]

2-Fluoropropane -10[7]

1,1-Difluoropropane 8[10]

1,3-Difluoropropane 40-42[9][12]

2,2-Difluoropropane -0.4[13]

Perfluoropropane -36.7[10]

Table 5: Conformational Energy Differences (kJ/mol)
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Compound
Conformer
Compariso
n

Experiment
al (kJ/mol)

Method
Theoretical
(kJ/mol)

Method

1-

Fluoropropan

e

E(gauche) -

E(anti)
-1.24

FT-IR in liquid

Kr
- -

2-

Fluoropropan

e

Rotational

Barrier
14.9[5][7]

Microwave

Spectroscopy
13.74 -

1,3-

Difluoropropa

ne

E(ag) - E(gg) - -
2.9 (in

vacuum)

M05-2X/6-

311+G[9]

E(aa) - E(gg) - -
7.9 (in

vacuum)

M05-2X/6-

311+G[9]

E(gg') - E(gg) - -
12.1 (in

vacuum)

M05-2X/6-

311+G**[9]

Experimental and Theoretical Methodologies
A closer look at the methods employed to obtain the data presented above is essential for a

critical evaluation of the results.

Experimental Protocols
Microwave Spectroscopy: This high-resolution technique is used to determine the rotational

constants of molecules in the gas phase.[12][14] By analyzing the absorption of microwave

radiation, precise molecular geometries, including bond lengths and angles, can be derived.

For molecules with a permanent dipole moment, this method is particularly powerful. The

experimental setup typically involves a microwave source, a sample cell maintained at low

pressure, and a detector. Isotopic substitution is often employed to obtain a sufficient number of

rotational constants to solve for the complete molecular structure.[15] Dipole moments can also

be determined by measuring the Stark effect, which is the splitting of rotational lines in the

presence of an external electric field.[16]
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Gas Electron Diffraction (GED): In this method, a beam of high-energy electrons is scattered by

a gaseous sample.[17][18] The resulting diffraction pattern provides information about the

internuclear distances in the molecules.[17] By analyzing the diffraction intensities, radial

distribution curves can be generated, from which bond lengths and angles can be extracted.

[17] GED is particularly useful for determining the structures of highly symmetric molecules and

can be used in conjunction with microwave spectroscopy to refine structural parameters.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy in Liquefied Noble Gases: By dissolving a

sample in a liquefied noble gas like krypton or xenon at cryogenic temperatures, the vibrational

spectra of different conformers can be resolved.[2] By measuring the temperature dependence

of the intensities of the vibrational bands corresponding to each conformer, the enthalpy

difference between them can be determined.[2]

Theoretical Protocols
Ab Initio Calculations: These methods are based on first principles of quantum mechanics and

do not rely on empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio

method. More accurate results are typically obtained using post-Hartree-Fock methods such as

Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)),

which account for electron correlation.[1][2][4] The choice of basis set (e.g., 6-31G*, cc-pVTZ)

is also crucial for the accuracy of the calculations.

Density Functional Theory (DFT): DFT methods have become a popular and computationally

efficient approach for calculating the electronic structure of molecules. These methods

approximate the electron density to determine the energy of the system. A variety of functionals

(e.g., B3LYP, M05-2X) are available, each with its own strengths and weaknesses.[9] DFT is

widely used to predict molecular geometries, vibrational frequencies, and relative energies of

conformers.[9]

Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and

theoretical properties of fluorinated propanes.
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Experimental Workflow Theoretical Workflow

Sample Synthesis & Purification

Spectroscopic Measurement
(Microwave, GED, FT-IR)

Data Analysis & Structure Determination

Experimental Properties
(Bond Lengths, Angles, Dipole Moment, etc.)

Comparison & Validation

Molecular Model Construction

Quantum Chemical Calculation
(ab initio, DFT)

Output Analysis & Property Calculation

Theoretical Properties
(Bond Lengths, Angles, Dipole Moment, etc.)

Model Refinement

Click to download full resolution via product page

Caption: Workflow for comparing experimental and theoretical data.

Objective Comparison and Insights
The data presented in the tables reveals a generally good agreement between experimental

and theoretical values for the properties of fluorinated propanes.

Molecular Geometry: For bond lengths and angles, theoretical methods, particularly higher-

level ab initio calculations like CCSD(T), provide predictions that are often within the

experimental error margins.[1] For instance, the calculated C-C bond length and CCC angle
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for propane at the CCSD(T)/cc-pwCVQZ level are in excellent agreement with the

experimental values from microwave spectroscopy.[1] As the degree of fluorination

increases, some discrepancies can be observed, highlighting the challenges in accurately

modeling the effects of multiple electronegative substituents.

Dipole Moments: The dipole moment is a sensitive measure of the charge distribution in a

molecule. The experimental values show a clear trend of increasing polarity with fluorination,

as expected. Theoretical calculations for the different conformers of 1,3-difluoropropane

demonstrate the significant impact of conformation on the overall dipole moment.[9] The

highly polar gg(u) conformer has a calculated dipole moment of 3.99 D, while the nonpolar

aa conformer has a dipole moment of 0.00 D.[9]

Boiling Points: Boiling points are influenced by a combination of factors, including molecular

weight, polarity, and intermolecular forces. The non-monotonic trend in the boiling points of

the difluoropropanes underscores the complex interplay of these factors. For instance, 1,3-

difluoropropane has a significantly higher boiling point (40-42°C) than 1,1-difluoropropane

(8°C) and 2,2-difluoropropane (-0.4°C), which can be attributed to its larger dipole moment

and the potential for stronger intermolecular dipole-dipole interactions.

Conformational Energies: The conformational landscape of fluorinated propanes is a key

area of study. For 1-fluoropropane, experimental and theoretical studies agree that the

gauche conformer is more stable than the anti conformer, a phenomenon known as the

"gauche effect."[2][19] In 1,3-difluoropropane, the gg conformer is the most stable, and the

relative energies of the other conformers are influenced by a combination of steric and

electrostatic interactions, including the repulsion between the two C-F bond dipoles in the gg'

conformer.[9]

In conclusion, this guide demonstrates that modern computational methods can provide

reliable predictions of the properties of fluorinated propanes. However, experimental validation

remains crucial for refining theoretical models and for providing benchmark data. For

researchers in drug development and materials science, a combined experimental and

theoretical approach is invaluable for understanding and predicting the behavior of these

important molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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